5-Hydroxy-1,3-diazinane-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,3-diazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUALRXLRRQXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=S)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393785 | |
| Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-70-5 | |
| Record name | NSC521574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC511368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Hydroxy 1,3 Diazinane 2 Thione and Its Derivatives
Direct Synthetic Routes to 5-Hydroxy-1,3-diazinane-2-thione Core Structure
The fundamental approach to constructing the this compound core relies on the formation of the heterocyclic ring from acyclic precursors. These methods focus on creating the parent structure, which can then be further modified.
Cyclization Reactions involving 1,3-Diaminopropan-2-ol Analogues
The most direct conceptual route to this compound involves the cyclization of 1,3-diaminopropan-2-ol with a thiocarbonyl source. This diamine possesses the requisite 1,3-diamine arrangement and the hydroxyl group at the central carbon, making it an ideal starting material. The reaction typically proceeds by treating the diamine with a reagent that can provide the C=S group, such as carbon disulfide or thiophosgene (B130339), in the presence of a base. The base facilitates the nucleophilic attack of the amino groups on the thiocarbonyl carbon, leading to the formation of a dithiocarbamate (B8719985) intermediate which then cyclizes to form the six-membered ring. While this method is a standard approach for related heterocycles, specific high-yield conditions for this compound require careful optimization of solvent, temperature, and base.
A general synthetic route for 1,3-diaminopropan-2-ol derivatives has been developed, which could serve as precursors for this cyclization approach researchgate.net. The synthesis involves the reaction of primary or secondary amines with epichlorohydrin, followed by nucleophilic substitution with another amine.
One-Pot Condensation Approaches for Diazinane-2-thiones
One-pot syntheses are highly efficient as they reduce the number of isolation and purification steps, saving time and resources. For the synthesis of diazinane-2-thione derivatives, a one-pot approach can be envisioned where 1,3-diaminopropan-2-ol, a thiocarbonyl source, and potentially other components are combined in a single reaction vessel. This strategy is particularly advantageous for generating libraries of related compounds for screening purposes.
Analogous one-pot syntheses of 1,3,5-thiadiazine-2-thione derivatives have been reported, which provide a model for the synthesis of 5-hydroxy-1,3-diazinane-2-thiones. These reactions often involve the condensation of a primary amine, carbon disulfide, and formaldehyde. medwinpublishers.comresearchgate.net By substituting the primary amine and formaldehyde with 1,3-diaminopropan-2-ol, it is plausible to adapt this methodology for the synthesis of the target compound.
Synthesis of Substituted 1,3-Diazinane-2-thione Derivatives with Hydroxyl Functionality
The synthesis of substituted derivatives of this compound allows for the modulation of the compound's physicochemical properties. Substituents can be introduced at the nitrogen atoms or as part of more complex side chains.
Introduction of Alkyl/Aryl Substituents at Ring Nitrogen Atoms (N1, N3)
The nitrogen atoms of the diazinane-2-thione ring are nucleophilic and can be readily alkylated or arylated. This can be achieved by reacting the parent this compound with alkyl or aryl halides in the presence of a base. The choice of base and solvent is crucial to control the degree and position of substitution.
The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles provides a relevant example of N-alkylation under basic conditions, which could be applied to the diazinane-2-thione system nih.gov. Furthermore, the synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, where substituents are introduced on both nitrogen atoms, offers a well-established precedent for this type of modification. medwinpublishers.comresearchgate.netmdpi.com
Table 1: Examples of N-Substituted Thione Heterocycles and their Synthetic Routes
| Compound Class | Starting Materials | Reagents | Key Reaction Type |
| 3,5-Disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Primary amine, Carbon disulfide, Formaldehyde | Potassium hydroxide (B78521) | Condensation/Cyclization |
| N-Alkyl benzisoxazol-3(1H)-ones | 2,1-Benzisoxazol-3(1H)-one | Alkyl halide, Base | N-Alkylation |
| 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | 3-Arylamino-1-ferrocenylpropan-1-ols, Phenyl isothiocyanate | Acetic acid | Cyclization |
Incorporation of Hydroxyalkyl Chains into the Scaffold
Hydroxyalkyl chains can be introduced into the 1,3-diazinane-2-thione scaffold to enhance properties such as solubility. One common method is to use a starting material that already contains a hydroxyalkyl group. For instance, a substituted 1,3-diaminopropan-2-ol with a hydroxyalkyl chain on one of the nitrogen atoms could be used in the cyclization reaction.
A one-pot synthesis of 5-hydroxyalkylated thiadiazine thiones has been described, which involves the reaction of an amine, potassium hydroxide, carbon disulfide, and formaldehyde, followed by the addition of an alcohol. researchgate.net This methodology could be adapted by using a diaminopropanol derivative to incorporate a hydroxyalkyl chain at one of the nitrogen atoms of the diazinane-2-thione ring.
Table 2: Synthesis of Hydroxyalkylated Thiadiazine Thiones researchgate.net
| Product | Starting Amine | Other Reagents |
| 5-(2-Hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione | Methylamine | KOH, CS₂, Formaldehyde, Ethanolamine |
| 5-(2-Hydroxyethyl)-3-propyl-1,3,5-thiadiazinane-2-thione | Propylamine | KOH, CS₂, Formaldehyde, Ethanolamine |
| 5-(2-Hydroxypropyl)-3-phenyl-1,3,5-thiadiazinane-2-thione | Aniline | KOH, CS₂, Formaldehyde, 1-Aminopropan-2-ol |
Multi-Component Reactions for N-Heterocyclic Frameworks
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. researchgate.netnih.govwindows.netnih.govshodhsagar.com These reactions are characterized by high atom economy and convergence. For the synthesis of N-heterocyclic frameworks like 1,3-diazinane-2-thiones, MCRs can provide a rapid entry to a diverse range of derivatives.
An MCR approach to this compound derivatives could involve the condensation of an aldehyde, 1,3-diaminopropan-2-ol, and a thiocarbonyl source. The aldehyde would be incorporated at one of the nitrogen atoms and potentially at the C4 or C6 position of the ring, depending on the reaction conditions. The flexibility to vary each component makes MCRs highly attractive for creating chemical libraries. nih.gov The synthesis of 1,3,5-triazine-2,4-dithione derivatives via a three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates illustrates the potential of MCRs in this field nih.gov.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both proton and carbon-13 NMR have been employed to characterize 5-Hydroxy-1,3-diazinane-2-thione and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For derivatives of this compound, characteristic signals are observed that confirm the presence of the core ring structure and its substituents.
In a related compound, 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol, the ¹H NMR data was crucial for confirming the structure alongside X-ray crystallography. nih.gov For a series of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which share a similar heterocyclic core, ¹H NMR spectra were used to identify the protons on the ring and the substituent groups. researchgate.netresearchgate.net
The protons on the diazinane ring typically appear as multiplets due to spin-spin coupling. The proton attached to the hydroxyl group often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the methylene (B1212753) groups (CH₂) in the ring are also distinguishable.
Table 1: ¹H NMR Spectral Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| N-H | ~8.0 | br s | - | researchgate.net |
| C5-H | ~4.0 | m | - | nih.gov |
| C4/C6-H₂ | ~3.5 | m | - | nih.gov |
| OH | Variable | br s | - | nih.gov |
Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions. "br s" denotes a broad singlet, and "m" denotes a multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The most characteristic signal in the ¹³C NMR spectrum of this compound is the thiocarbonyl carbon (C=S), which appears significantly downfield.
For 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, the thiocarbonyl carbon (C-2) resonance is consistently observed in a narrow range around δ 190.1 ppm. researchgate.net In a study of related thione complexes, the C-2 resonance of 1,3-diazinane-2-thione appeared upfield upon coordination to a metal center, indicating a decrease in the C=S bond order. researchgate.net
The carbon atom attached to the hydroxyl group (C-5) typically resonates in the range of δ 60-70 ppm. The methylene carbons (C-4 and C-6) of the ring show signals in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound Derivatives
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C=S (C-2) | ~180-190 | researchgate.netresearchgate.netdergipark.org.tr |
| C-5 | ~60-70 | nih.gov |
| C-4/C-6 | ~40-50 | nih.gov |
Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (132.18 g/mol ). matrix-fine-chemicals.com
In studies of related 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, mass spectrometry was used to confirm the structures of the synthesized compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key expected absorptions include:
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. nih.gov
A band in the region of 3300-3100 cm⁻¹ due to N-H stretching vibrations of the amine groups. ekb.eg
A strong absorption band around 1500-1475 cm⁻¹ attributed to the C=S (thione) stretching vibration. nih.gov
C-H stretching vibrations for the aliphatic methylene groups would appear in the 3000-2850 cm⁻¹ region. nih.gov
In a study of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, IR spectroscopy was used to confirm the presence of these key functional groups. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H stretch | 3400-3200 (broad) | nih.gov |
| N-H stretch | 3300-3100 | ekb.eg |
| C-H stretch (aliphatic) | 3000-2850 | nih.gov |
| C=S stretch | 1500-1475 | nih.gov |
X-ray Crystallography and Single-Crystal Structural Analysis
A study on 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol, a derivative of the target compound, revealed that the central 1,3-diazinan-5-ol ring adopts a chair conformation. nih.gov In this conformation, the two large benzyl (B1604629) substituents occupy equatorial positions to minimize steric hindrance, while the lone pairs of the nitrogen atoms are in axial positions. nih.gov The study also identified intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms. nih.gov This detailed structural information is invaluable for understanding the molecule's reactivity and interactions.
Table 4: Crystallographic Data for a 5-Hydroxy-1,3-diazinane Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Conformation of Diazinane Ring | Chair | nih.gov |
| Substituent Orientation | Equatorial | nih.gov |
Note: Data is for 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate, a related derivative.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to determine optimized geometries, vibrational frequencies, and electronic properties of molecules like 5-Hydroxy-1,3-diazinane-2-thione.
While specific DFT studies on this compound are not extensively documented in publicly available literature, analyses of structurally similar compounds, such as thiazole (B1198619) azo dyes and thiobarbituric acid derivatives, provide a framework for understanding its probable electronic characteristics. nih.govresearchgate.net For instance, DFT calculations on related heterocyclic systems, often using the B3LYP functional with a 6-311++G(d,p) basis set, are used to explore their chemical nature. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and potential for biological activity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding intermolecular interactions. nih.gov In MEP maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Structurally Related Thiazole Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The data in this table is illustrative and based on typical values for structurally similar heterocyclic thiones. Specific values for this compound would require dedicated DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis NBOs (acceptor orbitals).
Table 2: Illustrative NBO Analysis Data for a Thiazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-S) | 5.2 |
| LP(1) O | σ(C-H) | 2.8 |
| π(C=S) | π*(C=C) | 20.5 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and σ and π* represent antibonding orbitals.*
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
Table 3: Representative Molecular Docking Results for a Pyrimidine-2-thione Derivative against H-RAS
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Derivative 5a | -11.16 | Val112, Asp119, Ser145 |
| Derivative 3b | -9.87 | Gly12, Lys16, Ala18 |
Source: Adapted from studies on pyrimidine-2-thione derivatives. researchgate.net
Mechanistic Studies through Computational Modeling, e.g., Water-Promoted Heterocyclization
Computational modeling is instrumental in elucidating reaction mechanisms that are difficult to study experimentally. One such application is the investigation of water-promoted heterocyclization reactions, which are relevant to the synthesis of heterocyclic compounds like this compound.
A computational study on the synthesis of 1,3,5-thiadiazinane-2-thiones, which are structurally related to the target compound, has provided theoretical evidence for the role of water in the reaction mechanism. Using DFT calculations, researchers proposed a probable cyclization route where water molecules actively participate in promoting the intramolecular cyclization step. This type of study can predict transition states and activation energies, offering a detailed understanding of the reaction pathway at a molecular level. Such insights are invaluable for optimizing reaction conditions and improving the yield and purity of the synthesized compounds.
Structure-Based Design Principles from Computational Data
The data generated from computational studies, including DFT, NBO, and molecular docking, form the foundation for structure-based drug design. By understanding the structure-activity relationships (SAR) of a series of compounds, medicinal chemists can rationally design new molecules with improved potency and selectivity.
For instance, if molecular docking studies reveal that a particular hydrogen bond is crucial for binding to a target protein, new derivatives can be designed to enhance this interaction. Computational models like 2D- and 3D-Quantitative Structure-Activity Relationship (QSAR) can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. While specific QSAR models for this compound are not available, the principles have been successfully applied to related heterocyclic systems like 1,3-thiazine derivatives.
The integration of these computational approaches provides a powerful platform for the investigation and development of this compound and its analogs as potential therapeutic agents.
Chemical Reactivity and Reaction Mechanisms
General Reactivity of the 1,3-Diazinane-2-thione Ring System
The 1,3-diazinane-2-thione ring is a six-membered heterocyclic system that is structurally analogous to a cyclic thiourea (B124793). Its reactivity is primarily dictated by the presence of the thiocarbonyl group (C=S) and the two nitrogen atoms within the saturated ring. The thiourea moiety is a versatile functional group in organic synthesis. tubitak.gov.tr
The sulfur atom of the thiocarbonyl group is highly nucleophilic, making it a primary site for electrophilic attack. A common reaction is S-alkylation, where the sulfur atom attacks an alkyl halide to form an isothiouronium salt. wikipedia.org This salt can then undergo further transformations, such as hydrolysis to yield thiols. wikipedia.org The high nucleophilicity of the sulfur center is a key feature of thiourea reactivity. tubitak.gov.tr
The nitrogen atoms in the ring, being part of a diaminal-like structure, are also reactive. They can participate in condensation reactions. For instance, thioureas are known to condense with β-dicarbonyl compounds to form pyrimidine (B1678525) derivatives. tubitak.gov.tr This reaction involves initial condensation of an amino group with a carbonyl, followed by cyclization and tautomerization. tubitak.gov.tr The reactivity of the ring's nitrogen and carbon atoms can also be harnessed for the synthesis of fused heterocyclic structures, including lactams. researchgate.net
Furthermore, the 1,3-diazinane-2-thione system can undergo reactions at the thiocarbonyl group, such as desulfurization, which can be used to produce the corresponding carbonyl compounds. tubitak.gov.tr The ring itself, particularly in nonconjugated systems, can undergo oxidation and reduction reactions at the sulfur atom. researchgate.net
Table 1: Summary of General Reactions of the 1,3-Diazinane-2-thione Ring
| Reaction Type | Reactive Site(s) | Product Type | Reference |
| S-Alkylation | Sulfur | Isothiouronium Salt | wikipedia.org |
| Condensation | Nitrogen Atoms | Fused Heterocycles (e.g., Pyrimidines) | tubitak.gov.tr |
| Desulfurization | Thiocarbonyl Group | Carbonyl Compounds | tubitak.gov.tr |
| Oxidation/Reduction | Sulfur | Sulfoxides, Sulfones, or Thioethers | researchgate.net |
| Cyclization | Nitrogen Atoms, Ring Carbons | Fused Ring Systems | researchgate.netnih.gov |
Role of the Hydroxyl Group at Position 5 in Reactivity
The hydroxyl group itself is a nucleophile and can participate in reactions such as acylation (e.g., esterification) with acyl chlorides or anhydrides. mdpi.com This allows for the synthesis of various ester derivatives of 5-Hydroxy-1,3-diazinane-2-thione. The reactivity of different hydroxyl groups within a single molecule can vary, suggesting that the C5-OH group's reactivity is specific and can be selectively targeted under certain conditions. nih.gov
Moreover, the hydroxyl group can influence the reactivity of adjacent and remote functional groups through electronic effects (inductive and field effects) and intramolecular interactions. It can potentially form hydrogen bonds with the nitrogen atoms or the sulfur atom of the thiocarbonyl group, which could alter the ring conformation and the nucleophilicity of these centers. In other heterocyclic systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the C5-hydroxyl group is a key contributor to the molecule's high reactivity. mdpi.com This suggests the hydroxyl group in this compound is not merely a passive substituent but an active participant in the molecule's chemical transformations. It may facilitate or direct reactions, such as intramolecular cyclizations or rearrangements.
Table 2: Potential Influence of the C5-Hydroxyl Group on Reactivity
| Reaction Type | Role of Hydroxyl Group | Potential Outcome | Reference |
| Acylation | Nucleophile | Formation of C5-esters | mdpi.com |
| Intramolecular Cyclization | Nucleophile | Formation of bicyclic products | youtube.com |
| Hydrogen Bonding | Modulator | Altered ring conformation and reactivity of N and S atoms | usm.my |
| Electronic Effects | Electron-withdrawing group | Modified nucleophilicity/basicity of ring nitrogens | rsc.org |
Cyclization and Ring Formation Mechanisms
The synthesis of the 1,3-diazinane-2-thione ring system typically involves the cyclization of an appropriate acyclic precursor. For this compound, the logical precursor would be 1,3-diamino-2-propanol (B154962). The ring can be formed by reacting this diamine with a source of a thiocarbonyl group, such as carbon disulfide (CS2) or thiophosgene (B130339) (CSCl2), in the presence of a base. This type of reaction is a common method for synthesizing cyclic thioureas.
The general mechanism for ring formation using carbon disulfide involves the following steps:
Nucleophilic Attack: One of the primary amino groups of 1,3-diamino-2-propanol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamate (B8719985) intermediate.
Intramolecular Cyclization: The second amino group within the same molecule then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate.
Elimination: This cyclization step is followed by the elimination of a small molecule, typically hydrogen sulfide (B99878) (H₂S), to yield the stable six-membered 1,3-diazinane-2-thione ring.
Similar cyclization strategies are employed for related heterocyclic systems. For example, 1,3-thiazinan-4-ones can be synthesized from 3-mercaptopropionic acid, ammonia (B1221849) or primary amines, and aldehydes. nih.gov Furthermore, the hydroxyl group in a precursor molecule can actively participate in or direct the cyclization process, as seen in the base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles. nih.gov
The this compound ring itself can be a precursor for further ring transformations or the formation of fused heterocyclic systems. Ring contraction or expansion reactions are possibilities under certain conditions, often driven by the formation of a more stable carbocation intermediate or a less strained ring system. youtube.comyoutube.com
Hydrolytic Stability and Enzymatic Hydrolysis Mechanisms
The stability of this compound in aqueous environments is a critical aspect of its chemistry. The thiourea linkage can be susceptible to hydrolysis. researchgate.net Some studies have indicated that thiourea bonds can be unstable in water, potentially breaking down to form ammonium (B1175870) and cyanate (B1221674) ions. researchgate.net The hydrolysis is likely to be pH-dependent, with the rate increasing under strongly acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis would involve protonation of the sulfur atom, making the thiocarbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis could proceed via direct attack of a hydroxide (B78521) ion on the thiocarbonyl carbon.
However, computational studies have also suggested that thiourea-water complexes can be quite stable, with the stability increasing with the number of water molecules in the cluster. researchgate.net This indicates that the hydrolytic stability may be greater than simple models predict. The hydrolytic stability of derivatives can also be influenced by substituents; for example, certain sulfonyl esters are noted for their hydrolytic instability under reaction conditions. acs.org
Enzymatic hydrolysis is another potential degradation pathway. While specific enzymes for this compound are not documented, enzymes that act on structurally similar compounds provide insight. For example, dihydropyrimidinase catalyzes the hydrolysis of dihydrouracil (B119008) (1,3-diazinane-2,4-dione), a compound with the same core ring structure but with keto groups instead of a thione group. wikigenes.org This enzyme facilitates the hydrolytic cleavage of the cyclic amide bond. A similar enzymatic mechanism could potentially hydrolyze the 1,3-diazinane-2-thione ring, likely involving a nucleophilic residue in the enzyme's active site attacking the thiocarbonyl carbon, assisted by general acid/base catalysis. wikigenes.org
Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial Activities of 1,3-Diazinane-2-thione Derivatives
Derivatives of 1,3-diazinane-2-thione have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and to a lesser extent, viruses.
The antibacterial potential of 1,3-diazinane-2-thione derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be particularly effective against certain bacterial strains.
For instance, a series of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones were found to be active against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Bis-THTT derivatives, which feature two THTT rings, have demonstrated good antimicrobial activity against Gram-positive bacteria, although they exhibit low or no activity against Gram-negative bacteria. researchgate.net
In another study, 3-(isobutyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones were synthesized and tested against a panel of bacteria. ekb.eg The highest levels of activity were observed in derivatives where the substituent at the N-5 position was a methyl (-CH3) or a carboxymethyl (-CH2-COOH) group, highlighting the influence of this position on antibacterial efficacy. ekb.eg
Furthermore, research into derivatives containing a 1,3,4-thiadiazole (B1197879) group has yielded promising results against plant-pathogenic bacteria. peerj.comnih.govnih.gov One such compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae, with inhibition rates that surpassed the commercial bactericide thiodiazole-copper. peerj.comnih.govresearchgate.net
| Compound Type | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Staphylococcus aureus, Staphylococcus epidermidis | Active | researchgate.net |
| 3-(Isobutyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones (Substituent: -CH3, -CH2-COOH) | Gram-positive and Gram-negative bacteria | Highest activity observed with these substituents | ekb.eg |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL | peerj.comnih.govnih.gov |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzicola | 30% inhibition at 100 µg/mL | peerj.comnih.govnih.gov |
The antifungal properties of 1,3-diazinane-2-thione derivatives have been extensively studied against both human and plant fungal pathogens. The nature of the substituents at the N-3 and N-5 positions plays a critical role in determining the antifungal potency and spectrum.
New derivatives of 2H-tetrahydro-1,3,5-thiadiazine-2-thione incorporating polar groups like glycine (B1666218) and glycinamide (B1583983) were synthesized and tested against a variety of fungi. nih.gov These compounds showed varied inhibitory effects on the growth and sporulation of pathogenic fungi such as Trichophyton rubrum and Candida albicans, as well as phytopathogenic fungi. nih.gov A study on 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones reported that some derivatives were active against yeast-like fungi and molds, with one compound demonstrating anticandidal activity against C. albicans that was superior to the standard drugs miconazole (B906) and clotrimazole (B1669251). researchgate.net
The chemical nature of the substituent at the N-3 position has been shown to have a significant effect on antifungal activity. researchgate.net In a series of THTT derivatives with phenylalanine isomers at the N-5 position, the compound with a 3-phenethyl substituent exhibited the highest antifungal activity against C. albicans, C. parapsilosis, and C. stellatoidea. researchgate.net This derivative was also the most lipophilic and the most susceptible to degradation. researchgate.net
Additionally, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, which showed antibacterial activity, was also effective against the fungus Rhizoctonia solani, with an EC50 value of 33.70 µg/mL, proving more potent than the commercial fungicide hymexazol. peerj.comnih.govnih.gov
| Compound Type | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Candida albicans | Activity superior to miconazole and clotrimazole for one derivative | researchgate.net |
| THTT with 3-phenethyl substituent | C. albicans, C. parapsilosis, C. stellatoidea | Utmost antifungal activity in the series | researchgate.net |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Rhizoctonia solani | EC50 = 33.70 µg/mL | peerj.comnih.govnih.gov |
| 3-(Isobutyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Candida albicans, various phytopathogenic fungi | Active | ekb.eg |
While the antibacterial and antifungal activities of 1,3-diazinane-2-thione derivatives are well-documented, their antiviral properties are less explored. Some early reports have suggested that compounds with the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) moiety possess antiviral activity. researchgate.net However, recent and detailed studies specifically focusing on the antiviral effects of this class of compounds are limited in the scientific literature. Research on related heterocyclic structures like 1,3,4-thiadiazines has shown activity against viruses such as Herpes Simplex Virus (HSV), but this represents a different chemical scaffold. nih.gov Therefore, the potential of 1,3-diazinane-2-thione derivatives as antiviral agents remains an area that requires further investigation.
Antiprotozoal and Antiparasitic Activities
Derivatives of 1,3-diazinane-2-thione have emerged as promising candidates in the search for new treatments for diseases caused by protozoan parasites, such as leishmaniasis and trypanosomiasis. peerj.comnih.govnih.gov
Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Several studies have highlighted the potential of 1,3,5-thiadiazine-2-thione derivatives as antileishmanial agents. peerj.com
A significant study involved the synthesis and evaluation of a series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones against Leishmania major. nih.govmonash.edu All 33 compounds evaluated demonstrated potential leishmanicidal activities, with IC50 values ranging from 1.30 to 149.98 µM. nih.govresearchgate.net Notably, four compounds from this series exhibited excellent leishmanicidal activity, with IC50 values that were comparable to or better than the standard drug pentamidine. nih.govmonash.edu
Leishmania major| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 3 | 2.17 | nih.govmonash.edu |
| Compound 4 | 2.39 | nih.govmonash.edu |
| Compound 6 | 2.00 | nih.govmonash.edu |
| Compound 10 | 1.39 | nih.govmonash.edu |
| Pentamidine (Standard) | 7.52 | nih.govmonash.edu |
| Amphotericin B (Standard) | 0.50 | nih.gov |
In earlier work, THTT derivatives were found to be active against the amastigote form of Leishmania amazonensis, inhibiting parasite growth by 10% to 89% at a concentration of 100 µg/mL. nih.gov These findings underscore the potential of the thiadiazine scaffold in the development of new antileishmanial drugs. nih.gov
The fight against trypanosomal infections, such as Chagas disease and African sleeping sickness, has also benefited from research into 1,3-diazinane-2-thione derivatives. The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold has been a particular focus of these efforts. nih.gov
In vitro studies have demonstrated that 3,5-disubstituted-THTT derivatives possess significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net Structure-activity relationship analyses have indicated that the nature of the substituents on the THTT ring greatly influences the biological activity. nih.gov It was found that lipophilic substituents at the N-3 position led to more active compounds against T. cruzi compared to hydrophilic ones. nih.gov
Furthermore, the introduction of two THTT rings into a single molecule, creating bis-THTT derivatives, has been shown to potentiate the antiprotozoan activity. nih.gov These bis-THTT compounds have shown satisfactory results against protozoan parasites like Trypanosoma cruzi and Trypanosoma brucei rhodesiense. researchgate.net The biological activity of these molecules is thought to be related to their ability to inhibit cysteine protease enzymes and increase oxidative stress within the parasite. researchgate.net
Anti-Inflammatory and Antinociceptive Activities
There is no available information in the scientific literature regarding the anti-inflammatory or antinociceptive properties of 5-Hydroxy-1,3-diazinane-2-thione.
Molecular Targets and Mechanistic Insights, e.g., μ-Opioid Receptor and COX-1 Inhibition
No studies have been published that investigate the molecular targets or the mechanism of action of this compound in the context of inflammation or nociception.
Anticancer and Antiproliferative Activities
The potential for this compound to exhibit anticancer or antiproliferative effects has not been reported in any published research.
Inhibition of Cell Proliferation
There are no experimental data available on the ability of this compound to inhibit cell proliferation in any cancer cell lines.
Enzyme Inhibition Studies
No research has been conducted to assess the inhibitory effects of this compound on any enzymes.
Inhibition of Specific Enzymes, e.g., Alkaline Phosphatase, COX-1
There is no evidence to suggest that this compound inhibits alkaline phosphatase, COX-1, or any other specific enzymes.
Mechanistic Aspects of Enzyme Inhibition
Given the absence of studies on its enzyme-inhibiting activity, the mechanistic aspects of how this compound might interact with and inhibit enzymes are entirely unknown.
Structure-Activity Relationship (SAR) Analyses
Influence of Substituents on Biological Potency and Selectivity
Research into 1,3,5-thiadiazine-2-thione derivatives has demonstrated that the nature and position of substituents on the heterocyclic ring significantly impact their antimicrobial and other biological activities.
A study on a series of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones revealed that both the steric and electronic properties of the substituents are critical for their antimicrobial effects. It was observed that the bulkiness of the side chain and the presence of a polar carboxylic group could greatly affect the activity profile of these compounds. Specifically, derivatives with a methyl group or a carboxymethyl group at the 5-position showed the highest activity against a panel of bacteria and fungi.
In another investigation, a series of novel 1,3,5-thiadiazine-2-thione derivatives featuring a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antimicrobial properties against phytopathogenic microorganisms. The results indicated that the substituents on both the 1,3,5-thiadiazine-2-thione and the 1,3,4-thiadiazole rings played a crucial role in determining the antimicrobial activity. For instance, compound 8a , N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, exhibited significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. researchgate.netpeerj.com This compound's activity was superior to the commercial bactericide thiodiazole-copper. Furthermore, its antifungal activity against R. solani was more effective than the commercial fungicide hymexazol. researchgate.netpeerj.com
The incorporation of different amino acids at the 5-position of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) ring also influences biological activity. Derivatives of β-alanine and β-phenylalanine were synthesized and evaluated. The β-phenylalanine derivatives, being more lipophilic, were found to be more susceptible to chemical and enzymatic degradation. In terms of antifungal activity, β-alanine derivatives bearing an aralkyl group at the N-3 position showed activity against C. albicans and F. oxysporum. nih.gov A β-alanine derivative with an ethyl group at the N-3 position demonstrated significant antibacterial activity. nih.gov
Table 1: Selected 1,3,5-Thiadiazine-2-thione Derivatives and their Antimicrobial Activity
| Compound ID | N-3 Substituent | 5-Substituent | Target Organism(s) | Activity Highlights | Reference |
| 4a | Isobutyl | Methyl | Bacteria and Fungi | High activity | ekb.eg |
| 4k | Isobutyl | Carboxymethyl | Bacteria and Fungi | High activity | ekb.eg |
| 8a | -CH₂CONH-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) | Methyl | X. oryzae pv. oryzicola, X. oryzae pv. oryzae, R. solani | Higher activity than commercial standards | researchgate.netpeerj.com |
| 2e | Aralkyl | β-Alanine | C. albicans, F. oxysporum | Antifungal activity | nih.gov |
| 2a | Ethyl | β-Alanine | Bacillus serreus, Serratia rhodnii | Antibacterial activity | nih.gov |
Pharmacophore Identification
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. While no specific pharmacophore models for this compound have been reported, studies on related heterocyclic structures provide a framework for what such a model might entail.
The general pharmacophoric features of antimicrobial 1,3,5-thiadiazine-2-thione derivatives can be inferred from the SAR data. A typical pharmacophore model for these compounds would likely include:
A Hydrogen Bond Acceptor: The thione group (C=S) is a key feature, likely acting as a hydrogen bond acceptor.
A Hydrogen Bond Donor/Acceptor: The nitrogen atoms within the heterocyclic ring can act as both hydrogen bond donors and acceptors, depending on their substitution.
Hydrophobic/Aromatic Regions: Substituents at the N-3 and C-5 positions often contribute hydrophobic or aromatic interactions that are crucial for binding to the target protein. The presence of aryl or aralkyl groups at these positions has been shown to enhance activity.
A Hydrogen Bond Donor/Acceptor: In the case of this compound, the hydroxyl group at the 5-position would introduce a critical hydrogen bond donor/acceptor feature.
The development of dynamic hybrid pharmacophore models (DHPM) has been proposed as an effective strategy to identify novel chemotypes for drug discovery. nih.gov This approach considers the combined interaction features of different binding pockets within a target protein. nih.gov For a compound like this compound, a DHPM could be developed by considering its potential interactions with multiple sites on a target enzyme, such as a bacterial cell wall synthesis enzyme or a fungal metabolic enzyme. This would involve identifying stable ligand-receptor interactions through molecular dynamics simulations to generate a comprehensive pharmacophore model. Such a model would be instrumental in screening large compound libraries to discover new and more potent analogs.
Applications in Organic Synthesis and Chemical Biology
Use as Building Blocks for Complex Molecule Synthesis
The 5-hydroxy-1,3-diazinane-2-thione moiety serves as a versatile building block in the synthesis of more complex molecules due to the reactive sites within its structure. The synthesis of the core THTT scaffold is adaptable, allowing for the introduction of various substituents at the N-3 and N-5 positions. A common synthetic route involves the reaction of a primary amine with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbamate (B8719985) salt. This intermediate then undergoes cyclocondensation with formaldehyde and a second primary amine, such as an amino alcohol, to yield the desired 3,5-disubstituted THTT derivative. mdpi.commedwinpublishers.com
The hydroxyl group at the 5-position offers a convenient handle for further functionalization. For instance, it can undergo esterification to produce a variety of ester analogues. nih.gov This versatility allows for the generation of diverse molecular hybrids, incorporating moieties such as peptides, lipids, steroids, and sugars linked to the 1,3,5-thiadiazine scaffold. researchgate.net
Below is a table summarizing the synthesis of some 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, highlighting the versatility of this scaffold as a building block.
| Starting Materials | Resulting Compound | Key Reaction Type | Reference |
| Primary alkyl/aryl amines, carbon disulfide, formaldehyde, hydroxyl amines | 5-(2-hydroxyethyl)-3-alkyl/aryl-1,3,5-thiadiazine-2-thiones | One-pot cyclocondensation | nih.gov |
| Glycine (B1666218), butylamine, carbon disulfide, formaldehyde, ethanolamine | 2-(5-(2-hydroxyethyl)-2-thioxo-1,3,5-thiadiazinane-3-yl) Acetic acid | Cyclocondensation | medwinpublishers.com |
| Phenylamine, carbon disulfide, formaldehyde, glycine | 2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid | Cyclocondensation | nih.gov |
This synthetic accessibility and the capacity for further modification underscore the importance of this compound and its analogues as foundational structures in the synthesis of complex and biologically active molecules.
Prodrug Design and Drug Delivery Systems
The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold has been explored for its potential in prodrug design and the development of drug delivery systems. mdpi.com The lipophilic nature of the THTT ring can enhance the cellular uptake of polar drugs by increasing their membrane permeability. mdpi.com Once inside the cell or in a specific physiological environment, the THTT ring can undergo enzymatic or hydrolytic cleavage to release the active drug molecule. mdpi.com
The general mechanism of action as a prodrug involves the hydrolysis of the THTT ring, which can lead to the formation of isothiocyanates and dithiocarbamic acids. medwinpublishers.com This biolabile characteristic is a key feature in its application for drug delivery. Several primary amine-containing drugs have been successfully attached to the THTT moiety to improve their lipophilicity and facilitate their transport across biological membranes. mdpi.com
Potential as Chiral Auxiliaries and Ligands
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The this compound scaffold possesses features that suggest its potential for development as a chiral auxiliary. The introduction of a stereocenter at the 5-position, for instance by using a chiral amino alcohol in the synthesis, would result in a chiral THTT derivative. This inherent chirality could then be used to direct the stereoselective formation of new stereocenters in subsequent reactions.
While the direct application of this compound as a chiral auxiliary is not yet extensively documented, related heterocyclic structures have been successfully employed in asymmetric synthesis. For example, N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione has been used in a highly stereocontrolled aldol addition. nih.gov This suggests that with appropriate modification, the this compound scaffold could be a promising candidate for the development of new chiral auxiliaries.
Furthermore, the presence of nitrogen, sulfur, and oxygen atoms in the this compound structure provides multiple potential coordination sites for metal ions. This suggests that these compounds could act as ligands in the formation of metal complexes. The study of the coordination behavior of thiones is of considerable interest due to their variable binding modes. medwinpublishers.com The synthesis of organometallic complexes with thiadiazine thione derivatives has been reported, indicating their capacity to bind to metal ions such as Ni(II), Co(II), Cu(II), Zn(II), and Fe(II). medwinpublishers.com Chiral versions of these ligands could be valuable in asymmetric catalysis.
Development of Novel Therapeutic Leads
Derivatives of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic leads. nih.govresearchgate.net The biological potential of these compounds is often influenced by the nature of the substituents at the N-3 and N-5 positions. mdpi.commedwinpublishers.com
The diverse biological activities reported for THTT derivatives are summarized in the table below.
| Biological Activity | Description | References |
| Antimicrobial | Includes antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as antifungal activity against various fungi. mdpi.comnih.gov Some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov | mdpi.comnih.govnih.gov |
| Antiparasitic | Activity against various parasites has been reported. mdpi.comnih.gov | mdpi.comnih.gov |
| Anticancer | Certain THTT analogues have exhibited antiproliferative and anticancer properties. nih.govnih.gov | nih.govnih.gov |
| Antiepileptic | The THTT scaffold has been investigated for its potential in developing antiepileptic prodrugs. mdpi.com | mdpi.com |
| Antitubercular | Some derivatives have shown activity against Mycobacterium tuberculosis. mdpi.comnih.gov | mdpi.comnih.gov |
| Antimalarial | Antimalarial properties have been observed in some THTT compounds. nih.govnih.gov | nih.govnih.gov |
| Antioxidant | Antioxidant activity has been reported for certain derivatives. nih.govnih.gov | nih.govnih.gov |
| Anti-inflammatory | Some thiadiazine derivatives have shown potential as anti-inflammatory agents. nih.gov | nih.gov |
The broad range of biological activities associated with the THTT scaffold highlights its significance in medicinal chemistry and its potential for the development of new drugs to treat a variety of diseases. Further structural modifications, particularly at the 5-hydroxy position, could lead to the discovery of more potent and selective therapeutic agents.
Q & A
Basic Research Question
- NMR Analysis : ¹H and ¹³C NMR identify proton environments (e.g., hydroxy and thione groups). For instance, the thione sulfur induces deshielding (~160–180 ppm in ¹³C NMR) .
- X-ray Crystallography : Reveals hydrogen-bonding networks and conformation. In related diazinane derivatives, the ring adopts an envelope conformation, with N–H⋯S and N–H⋯O bonds stabilizing crystal packing .
- IR Spectroscopy : Confirms functional groups (e.g., ν(S–H) at ~2550 cm⁻¹, ν(O–H) at ~3200 cm⁻¹) .
How can researchers optimize reaction conditions to mitigate low yields in diazinane-thione synthesis?
Advanced Research Question
Methodological Approach :
- DoE (Design of Experiments) : Vary catalyst type (FeCl₃ vs. AlCl₃), solvent (DMF vs. ethanol), and temperature systematically. For example, FeCl₃ in DMF at 90°C improves yields by 45% compared to ethanol .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., imine formation vs. cyclization).
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized thioureas) and adjust stoichiometry .
How to address discrepancies in reported biological activity data for diazinane-thione derivatives?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., Sp1 vs. Sp3 in antimicrobial assays) .
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance activity against Gram-negative bacteria, while bulky groups reduce solubility .
Resolution Strategies : - Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
What computational tools are effective for predicting the reactivity and stability of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., thione vs. thiol forms) .
- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .
- ADME Prediction : Tools like SwissADME evaluate logP and bioavailability, guiding structural modifications .
How does the compound’s stability vary under different storage and experimental conditions?
Basic Research Question
- pH Sensitivity : The hydroxy group undergoes oxidation to quinones under alkaline conditions (pH > 9) .
- Light Exposure : UV irradiation promotes thione-to-thiol tautomerism, detectable via UV-Vis spectroscopy (λmax shifts from 280 nm to 320 nm) .
- Thermal Stability : DSC analysis shows decomposition above 200°C, suggesting inert-atmosphere handling for high-temperature reactions .
What role do non-covalent interactions play in the solid-state properties of this compound?
Advanced Research Question
In crystal structures, hydrogen bonds (N–H⋯S, N–H⋯O) form sheets or chains, influencing solubility and melting points. For example, N–H⋯S interactions in 4-methoxy derivatives create undulating layers, correlating with higher melting points (~180°C) compared to non-hydrogen-bonded analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
